molecular formula C28H35NO5 B4015033 3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4015033
M. Wt: 465.6 g/mol
InChI Key: SKBNLQYGYRBVQE-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound characterized by its unique adamantane and dihydropyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine ring and the introduction of the adamantane and phenyl groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the phenyl or adamantane groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of adamantane and dihydropyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 1-(1-adamantyl)-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO5/c1-17(2)34-24-8-6-5-7-21(24)25-22(26(30)32-3)15-29(16-23(25)27(31)33-4)28-12-18-9-19(13-28)11-20(10-18)14-28/h5-8,15-20,25H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBNLQYGYRBVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C34CC5CC(C3)CC(C5)C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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